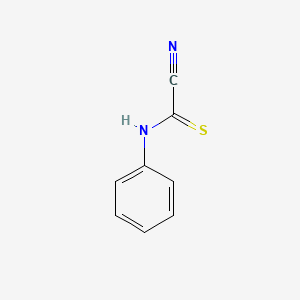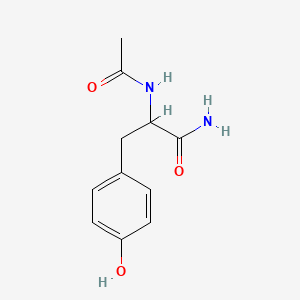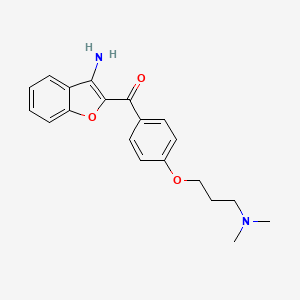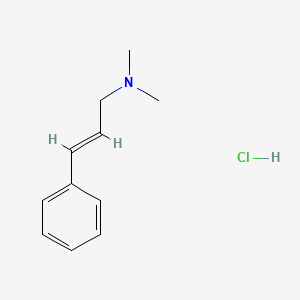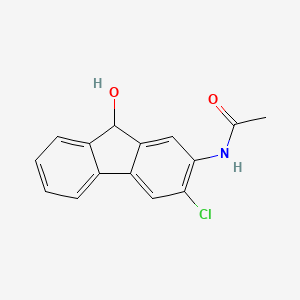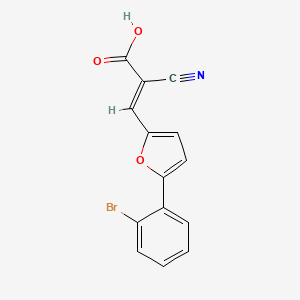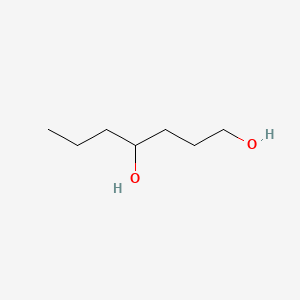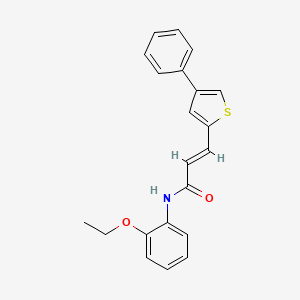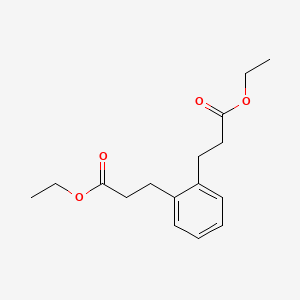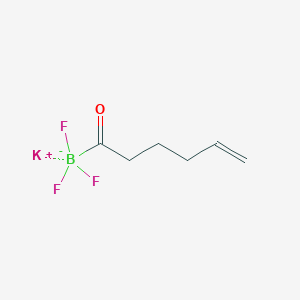
N-(Cyclopropylcarbonyl)-2,4,5-trichloroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyclopropylcarbonyl)-2,4,5-trichloroaniline is an organic compound that features a cyclopropylcarbonyl group attached to a 2,4,5-trichloroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropylcarbonyl)-2,4,5-trichloroaniline typically involves the reaction of 2,4,5-trichloroaniline with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2,4,5-Trichloroaniline+Cyclopropylcarbonyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclopropylcarbonyl)-2,4,5-trichloroaniline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the aromatic ring can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium amide (NaNH2) or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products
Substitution: N-substituted derivatives of 2,4,5-trichloroaniline.
Reduction: N-(Cyclopropylmethyl)-2,4,5-trichloroaniline.
Oxidation: N-(Cyclopropylcarbonyl)-2,4,5-trichlorobenzoic acid.
Scientific Research Applications
N-(Cyclopropylcarbonyl)-2,4,5-trichloroaniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It is employed in studies investigating the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-(Cyclopropylcarbonyl)-2,4,5-trichloroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylcarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the trichloroaniline moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(Cyclopropylcarbonyl)-2,4,6-trichloroaniline
- N-(Cyclopropylcarbonyl)-3,4,5-trichloroaniline
- N-(Cyclopropylcarbonyl)-2,4-dichloroaniline
Uniqueness
N-(Cyclopropylcarbonyl)-2,4,5-trichloroaniline is unique due to the specific positioning of the chlorine atoms on the aromatic ring, which can influence its reactivity and interaction with biological targets. The presence of the cyclopropylcarbonyl group also imparts distinct steric and electronic properties, differentiating it from other similar compounds.
Properties
CAS No. |
14372-32-8 |
|---|---|
Molecular Formula |
C10H8Cl3NO |
Molecular Weight |
264.5 g/mol |
IUPAC Name |
N-(2,4,5-trichlorophenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C10H8Cl3NO/c11-6-3-8(13)9(4-7(6)12)14-10(15)5-1-2-5/h3-5H,1-2H2,(H,14,15) |
InChI Key |
WRYSHXUBIDXJPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



